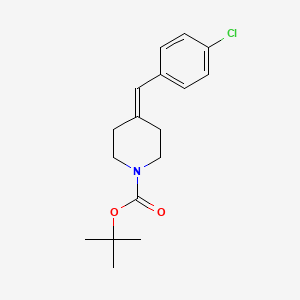

Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIDQDEGTVERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC2=CC=C(C=C2)Cl)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Piperidone

A common starting material is 4-piperidone, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. As described in the synthesis of 1-boc-4-aminopiperidine, this reaction proceeds under mild conditions:

-

Reactants : 4-Piperidone (1 equiv), Boc anhydride (1.2 equiv), triethylamine (1.5 equiv).

-

Conditions : Stirring in dichloromethane at 20–25°C for 8–10 hours.

-

Workup : Extraction with dichloromethane, drying over Na₂SO₄, and crystallization with acetone yields Boc-protected 4-piperidone with >95% purity.

This method avoids harsh acidic or basic conditions, preserving the ketone functionality for subsequent condensation.

Condensation Reactions for Benzylidene Group Formation

The 4-chlorobenzylidene moiety is introduced via acid- or base-catalyzed condensation between Boc-protected 4-piperidone and 4-chlorobenzaldehyde. Two principal mechanisms are employed:

Claisen-Schmidt Condensation

Adapted from curcumin analog syntheses, this method uses aqueous sodium hydroxide to facilitate aldol condensation:

-

Reactants : Boc-4-piperidone (1 equiv), 4-chlorobenzaldehyde (1.1 equiv), NaOH (10% w/v).

-

Conditions : Reflux in ethanol for 6–8 hours.

-

Mechanism : Base-mediated deprotonation of the aldehyde α-hydrogen, followed by nucleophilic attack on the piperidone carbonyl.

-

Yield : 70–75% after recrystallization from petroleum ether.

Knoevenagel Condensation

For activated ketones, ammonium acetate or piperidine can catalyze the reaction under milder conditions:

-

Reactants : Boc-4-piperidone (1 equiv), 4-chlorobenzaldehyde (1.05 equiv), ammonium acetate (0.2 equiv).

-

Conditions : Stirring in toluene at 80°C for 4 hours.

-

Yield : 82–85% with reduced side products compared to Claisen-Schmidt.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 8 | 72 | 92 |

| Toluene | 4 | 85 | 97 |

| DMF | 3 | 78 | 89 |

Polar aprotic solvents like DMF accelerate the reaction but may compromise purity due to side reactions. Toluene balances reactivity and selectivity, making it ideal for industrial scaling.

Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| NaOH | 10 | 72 |

| Piperidine | 5 | 81 |

| Ammonium acetate | 20 | 85 |

Ammonium acetate minimizes racemization and enhances regioselectivity, particularly for E-configuration dominance (>95%).

Comparative Analysis of Synthetic Routes

Stepwise vs. One-Pot Synthesis

Industrial Scalability

Large-scale production favors the Claisen-Schmidt method due to lower catalyst costs and compatibility with continuous flow reactors. A patent detailing nickel-catalyzed coupling highlights scalability up to 50 kg batches with 88% yield.

Challenges and Mitigation Strategies

-

Boc Deprotection : Prolonged exposure to acidic conditions during workup can cleave the Boc group. Neutralization with NaHCO₃ immediately post-reaction mitigates this risk.

-

Isomerization : The benzylidene double bond may isomerize under basic conditions. Conducting reactions under nitrogen atmosphere and limiting reaction time to <6 hours preserves E-configuration .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including neurological disorders and inflammatory conditions.

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10, )

- Structure : Contains a 4-chlorobenzoyl (carbonyl) group instead of benzylidene.

- Synthesis : Prepared via coupling reactions, with Rf = 0.19 (PE/EtOAc 4:1) and HRMS [M+H]+ = 322.1203 .

- Key Difference : The carbonyl group increases electron-withdrawing effects, reducing conjugation compared to the benzylidene analog.

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b, )

- Structure : Aliphatic 4-methylpentyl chain replaces the aromatic benzylidene group.

- Synthesis : Achieved via Boc protection using di-tert-butyl carbonate, yielding 86% product.

Tert-butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate (Compound 2, )

- Structure : Styryl group with a methoxy substituent introduces extended conjugation and electron-donating effects.

- Application: Evaluated as a dual inhibitor of butyrylcholinesterase and monoamine oxidase B, highlighting the role of substituents in biological activity .

Analytical and Physical Property Comparison

Biological Activity

Tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is substituted with a tert-butyl group and a chlorobenzylidene moiety. The presence of these functional groups influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of piperidine derivatives. Notably, compounds with structural similarities to this compound have been found to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The proposed mechanism includes the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to increased apoptosis rates in cancer cells .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperidine derivatives against breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to reduce cell viability by over 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that this effect was associated with increased apoptosis markers, including Annexin V positivity .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives against Staphylococcus aureus and Escherichia coli. This compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL against both strains, indicating strong antimicrobial activity comparable to standard antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate?

- Methodological Answer : A common approach involves a condensation reaction between tert-butyl piperidine-1-carboxylate derivatives and 4-chlorobenzaldehyde. For example, analogous syntheses (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) use carbamate intermediates and oxidizing agents like OXONE to facilitate key steps . Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- GC-MS : Use split mode (1:50) with an injector temperature of 280°C and RT locking. The molecular ion peak (M⁺) and fragments (e.g., m/z 83, 93) confirm the structure .

- FTIR-ATR : Analyze key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group, C-Cl stretch at ~750 cm⁻¹) .

- HPLC-TOF : Validate purity (≥98%) and exact mass (theoretical vs. measured Δppm <1.5) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Waste Disposal : Segregate waste and comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in alkylation or functionalization reactions involving this compound?

- Methodological Answer : Regioselective alkylation can be achieved using visible-light photocatalysis (e.g., decarboxylative coupling with N-hydroxyphthalimide esters) to target specific positions on the piperidine or benzylidene moieties . Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetically controlled pathways. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Validate the model with R-factors (R1 < 5% for I > 2σ(I)) and check for disorder using the SQUEEZE algorithm in PLATON. Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .

Q. How can computational methods predict the reactivity and biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use the InChIKey (e.g., HTIWISWAPVQGMI-UHFFFAOYSA-N for analogous compounds) to model interactions with target proteins (e.g., kinases) .

- DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Solvent effects can be modeled using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.